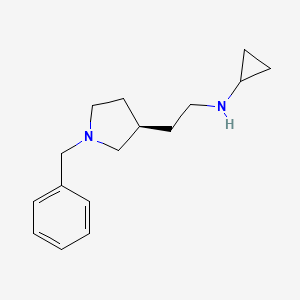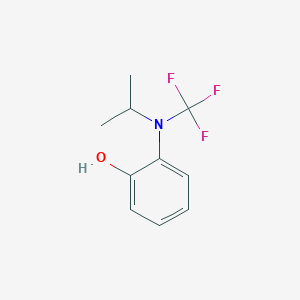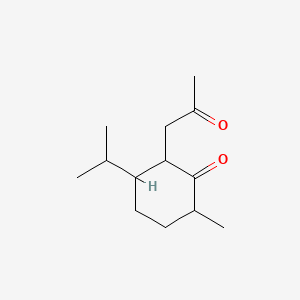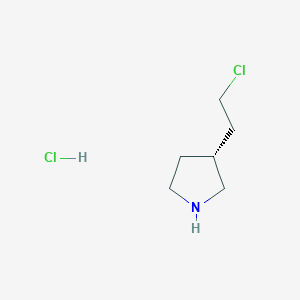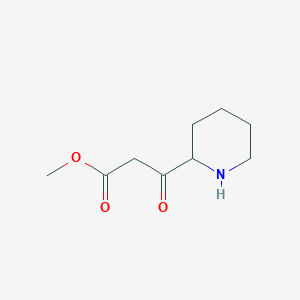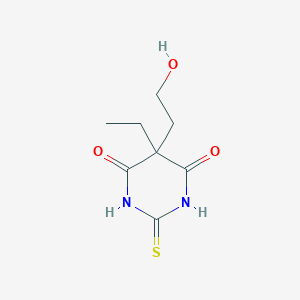
5-Ethyl-5-(2-hydroxyethyl)-2-thiobarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- is a heterocyclic compound with significant interest in medicinal chemistry. This compound features a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two keto groups. The presence of ethyl and hydroxyethyl substituents, along with a thioxo group, adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the pyrimidinedione core. Subsequent alkylation with ethyl bromide and hydroxyethyl bromide introduces the ethyl and hydroxyethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include carboxylic acid derivatives, thiol derivatives, and various substituted pyrimidinedione compounds.
Scientific Research Applications
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. Additionally, the hydroxyethyl group can participate in hydrogen bonding, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethanesulphonic acid: An organosulfur compound with similar hydroxyethyl functionality.
1,2,3,4-Tetrahydroisoquinoline analogs: Compounds with a similar heterocyclic core and diverse biological activities.
Uniqueness
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and hydroxyethyl groups, along with the thioxo functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
500290-34-6 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-ethyl-5-(2-hydroxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C8H12N2O3S/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |
InChI Key |
ORQISITYMWGFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=S)NC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


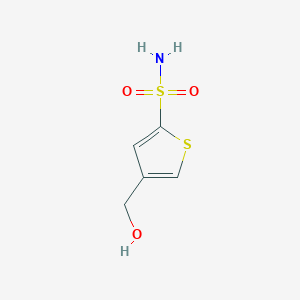
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
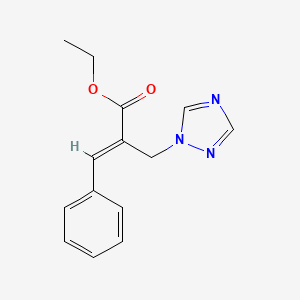
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
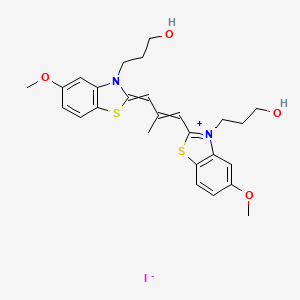
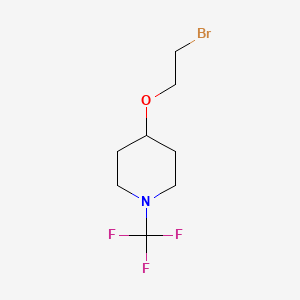
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
